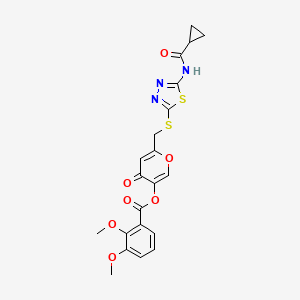
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule, combining various functional groups that contribute to its unique chemical properties and potential applications. It is not widely known in commercial contexts but might hold significance in niche scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Formation of the 1,3,4-thiadiazole ring: : Using thiosemicarbazide and an appropriate carboxylic acid.
Attachment of cyclopropanecarboxamide: : Through condensation reactions facilitated by activating agents such as EDC or DCC.
Formation of the pyran ring: : Via a multi-step reaction involving intermediates like keto acids.
Introduction of the 2,3-dimethoxybenzoate group: : Typically via esterification reactions using acid chlorides or anhydrides.
Industrial Production Methods
Industrial synthesis may involve bulk chemical reactions under controlled conditions, often using automated systems to ensure precision and scalability. Conditions include appropriate solvents (like THF or DMF), temperature control (usually between 0-100°C), and purified reactants to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can be oxidized using agents like KMnO4 to form sulfoxides or sulfones.
Reduction: : Reducible under conditions involving agents like NaBH4 or LiAlH4, particularly the carbonyl and thiadiazole groups.
Substitution: : The aromatic rings may undergo electrophilic substitution, influenced by substituents present.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohols from ketones, or amines from amides.
Substitution: : Introduction of functional groups into aromatic rings.
Aplicaciones Científicas De Investigación
This compound finds use in multiple domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Medicine: : Investigated for pharmacological properties, potentially as a lead compound for drug development.
Industry: : Possible use in material science due to its complex structure.
Mecanismo De Acción
Molecular Targets and Pathways
The compound may interact with various enzymes, particularly those involving sulfur and nitrogen, affecting metabolic pathways.
Its amide and thiadiazole groups suggest potential activity against bacterial enzymes or proteins, opening avenues in antimicrobial research.
Comparación Con Compuestos Similares
Similar Compounds
Thiadiazole derivatives: : Known for their antimicrobial and anti-inflammatory properties.
Pyran derivatives: : Noted for their wide range of biological activities, including anti-cancer and anti-viral effects.
Benzoate esters: : Frequently used in synthetic chemistry and pharmaceuticals.
Uniqueness
This compound's uniqueness lies in the combination of these moieties, potentially offering a multifaceted approach in biological systems, distinguishing it from compounds containing only one or two of these groups.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGNOJZFBSXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
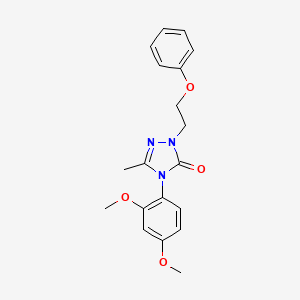

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)
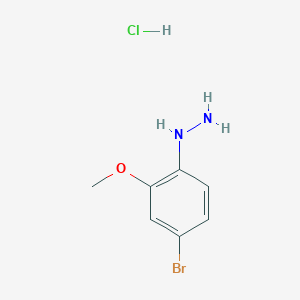

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)
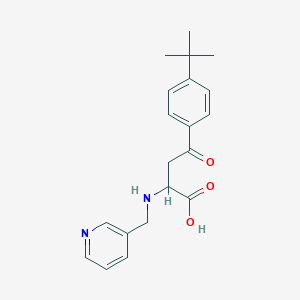
![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)
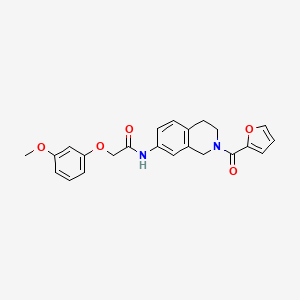
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
